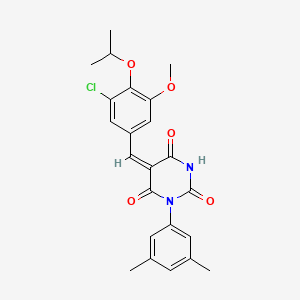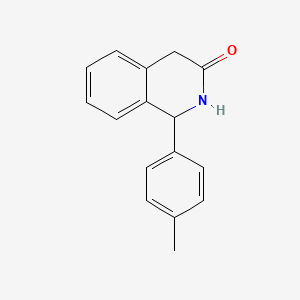![molecular formula C15H14Cl2N2O3 B4923847 5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as CPT-11 or Irinotecan, and it is primarily used in the treatment of cancer. In Additionally, we will list future directions for research on this compound.
Scientific Research Applications
CPT-11 has been extensively studied for its potential applications in the treatment of cancer. It is commonly used in the treatment of colorectal cancer, as well as other types of cancer. In addition to its use as a chemotherapeutic agent, CPT-11 has also been studied for its potential use in gene therapy and drug delivery systems.
Mechanism of Action
CPT-11 works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, CPT-11 prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
CPT-11 has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis (programmed cell death) in cancer cells. Additionally, CPT-11 can cause side effects such as nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPT-11 in lab experiments is its potency as a chemotherapeutic agent. This makes it a useful tool for studying cancer cells and their response to treatment. However, CPT-11 can also be toxic to healthy cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CPT-11. One area of interest is the development of more targeted delivery systems for this compound, which would reduce its toxicity to healthy cells. Additionally, researchers are exploring the use of CPT-11 in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the mechanisms of action of CPT-11, which could lead to the development of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of CPT-11 involves several steps, including the reaction of 7-ethyl-10-hydroxycamptothecin with chloroacetyl chloride to form 7-ethyl-10-(2-chloroacetyl)camptothecin. This compound is then reacted with piperidine to form 7-ethyl-10-(2-(1-piperidinyl)acetyl)camptothecin, which is then subjected to a reaction with phosgene to form CPT-11.
properties
IUPAC Name |
5,6-dichloro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c16-11-6-9-10(7-12(11)17)15(22)19(14(9)21)8-13(20)18-4-2-1-3-5-18/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQFYDARFYBWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-2-(2-oxo-2-piperidinoethyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)

![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)
![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)

![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)

![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)
![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)